molecular formula C12H19BO4 B8557096 [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid

Cat. No.: B8557096
M. Wt: 238.09 g/mol
InChI Key: HEXMPMSEQFIMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. The aromatic ring has two substituents: a methoxymethoxy group at the second position and a tert-butyl group at the fifth position. This compound is a white crystalline solid and is used as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

The synthesis of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid typically involves the reaction of 5-tert-butyl-2-methoxyphenylboronic acid with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . The product is then purified by recrystallization.

This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an electrophilic coupling partner, usually an aryl or vinyl halide, in the presence of a palladium catalyst and a base such as potassium carbonate. The general reaction scheme is as follows:

RB(OH)2+RX+2MBaseRR+BX2+2MOHR-B(OH)_2 + R'-X + 2 \text{MBase} \rightarrow R-R' + BX_2 + 2 \text{MOH} R−B(OH)2​+R′−X+2MBase→R−R′+BX2​+2MOH

where ( R-B(OH)_2 ) is the boronic acid, ( R’-X ) is the electrophilic coupling partner, ( \text{MBase} ) is the base, ( R ) and ( R’ ) are the organic groups forming the new carbon-carbon bond, ( BX_2 ) is the boron byproduct, and ( \text{MOH} ) is the metal hydroxide byproduct.

Scientific Research Applications

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is widely used in organic synthesis and medicinal chemistry. Its primary application is in Suzuki-Miyaura coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These reactions are essential for creating complex organic molecules, including pharmaceuticals and functional materials.

In medicinal chemistry, this compound is used to synthesize biaryl compounds with potential antitumor activity. It is also employed in the development of new materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid and the electrophilic coupling partner. The palladium catalyst facilitates the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is similar to other arylboronic acids, such as 5-tert-butyl-2-methoxyphenylboronic acid and 5-tert-butyl-2-methoxybenzeneboronic acid . the presence of the methoxymethoxy group at the second position makes it unique, as this group activates the aromatic ring towards electrophilic substitution reactions and provides steric hindrance that influences the reactivity of the boron atom during coupling reactions.

Conclusion

This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure and reactivity make it an important building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its applications in medicinal chemistry and material science highlight its significance in scientific research and industrial applications.

Properties

Molecular Formula

C12H19BO4

Molecular Weight

238.09 g/mol

IUPAC Name

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-11(17-8-16-4)10(7-9)13(14)15/h5-7,14-15H,8H2,1-4H3

InChI Key

HEXMPMSEQFIMQK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)OCOC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a procedure by Ronald, R. C. et al (J. Org. Chem., 1980, 40, 2224-2229) a 1.7 molar solution of tert-butyl lithium in pentane (6.70 mL, 11.3 mmol) was added to a solution of 1-(tert-butyl)-4-(methoxymethoxy)benzene (2.00 g, 10.3 mmol, Kovacs, M. S. et al J. Chem. Soc. Dalton, 2001, 3015-3024) in pentane (40 mL) under a nitrogen atmosphere at 0° C. A solid precipitated and the pentane was evaporated under a steady stream of nitrogen gas. To this remaining solid was added tetrahydrofuran (50 mL) and the solution was cooled to −78° C. Trimethyl borate (1.70 mL, 15.5 mmol) was added slowly and the solution was stirred at −78° C. under nitrogen gas for 30 minutes. Thin layer chromatography showed consumption of the starting material and water (10 mL) was added and the solution was partitioned between ethyl acetate and 1 N aqueous sodium hydroxide solution. The organic phase was separated and dried with sodium sulfate, filtered and concentrated under reduced pressure to give 2.70 g of crude (5-(tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid which was used without further purification.
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